molecular formula C10H5ClFNO2 B3024483 2-Chloro-7-fluoroquinoline-3-carboxylic acid CAS No. 1017157-81-1

2-Chloro-7-fluoroquinoline-3-carboxylic acid

Cat. No.: B3024483
CAS No.: 1017157-81-1
M. Wt: 225.6 g/mol
InChI Key: MHGHQQPGIMHFEW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-7-fluoroquinoline-3-carboxylic acid can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where 2-chloro-7-fluoroquinoline-3-carbaldehyde is synthesized first. The chlorine in the fluoroquinoline-3-carbaldehyde is then replaced with various nucleophiles. The aldehyde functional group is converted to carboxylic acid using an oxidizing agent .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-fluoroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by different nucleophiles.

    Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acid.

    Reduction Reactions: The compound can undergo reduction to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can have different functional groups depending on the reagents used .

Scientific Research Applications

2-Chloro-7-fluoroquinoline-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-7-fluoroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication . This inhibition disrupts bacterial cell division and leads to cell death.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroquinoline-3-carboxylic acid
  • 7-Fluoroquinoline-3-carboxylic acid
  • 2,7-Dichloroquinoline-3-carboxylic acid

Uniqueness

2-Chloro-7-fluoroquinoline-3-carboxylic acid is unique due to the presence of both chlorine and fluorine atoms on the quinoline ring. This dual substitution enhances its biological activity and chemical reactivity compared to similar compounds .

Properties

IUPAC Name

2-chloro-7-fluoroquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClFNO2/c11-9-7(10(14)15)3-5-1-2-6(12)4-8(5)13-9/h1-4H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHGHQQPGIMHFEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC(=C(C=C21)C(=O)O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017157-81-1
Record name 2-chloro-7-fluoroquinoline-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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